Bicyclo[1.1.1]pentan-1-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Bicyclo[1.1.1]pentan-1-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Core Properties, Synthesis, and Biological Significance of Bicyclo[1.1.1]pentan-1-amine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.
Introduction
Bicyclo[1.1.1]pentan-1-amine hydrochloride has emerged as a critical building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a bioisostere for the commonly used phenyl ring, offering a pathway to escape the "flatland" of traditional aromatic scaffolds. This substitution can lead to significant improvements in the physicochemical properties of drug candidates, including enhanced solubility, metabolic stability, and membrane permeability. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological relevance of Bicyclo[1.1.1]pentan-1-amine hydrochloride, with a focus on its application in the development of novel therapeutics targeting key signaling pathways.
Physicochemical Properties
Bicyclo[1.1.1]pentan-1-amine hydrochloride is a white to almost white crystalline powder. A summary of its key physicochemical properties is presented in the table below, providing essential data for its application in drug design and development.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀ClN | [Source] |
| Molecular Weight | 119.59 g/mol | [Source] |
| CAS Number | 22287-35-0 | [Source] |
| Melting Point | 240-261 °C (decomposes) | [Source] |
| pKa | 8.2 | [1] |
| Predicted XlogP | 0.0 | [Source] |
| Water Solubility | More soluble than its free base form. | [2] |
Experimental Protocols
Synthesis of Bicyclo[1.1.1]pentan-1-amine Hydrochloride
A scalable synthesis of Bicyclo[1.1.1]pentan-1-amine hydrochloride can be achieved through the hydrogenation of bicyclo[1.1.1]pentan-1-ylhydrazine hydrochloride.
Materials:
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Bicyclo[1.1.1]pentan-1-ylhydrazine hydrochloride
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Platinum(IV) oxide (Adams' catalyst)
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Methanol
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Hydrogen gas
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Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
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To a reaction vessel containing a slurry of platinum(IV) oxide in a minimal amount of methanol, add a solution of bicyclo[1.1.1]pentan-1-ylhydrazine hydrochloride in methanol under an inert atmosphere.
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Pressurize the reaction vessel with hydrogen gas (typically to 3 bar).
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Stir the mixture vigorously at room temperature for 24 hours.
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Upon completion of the reaction (monitored by a suitable analytical technique such as TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of celite to remove the platinum catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude Bicyclo[1.1.1]pentan-1-amine hydrochloride.
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The crude product can be further purified by recrystallization or trituration with an appropriate solvent system if necessary.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR spectroscopy is a key analytical technique for the structural confirmation of Bicyclo[1.1.1]pentan-1-amine hydrochloride. The spectrum is characterized by a singlet for the six bridgehead methylene protons and a singlet for the bridgehead methine proton.
Gas Chromatography (GC):
General GC Protocol Outline:
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Derivatization (Optional but Recommended): React the amine with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a less polar and more volatile derivative.
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Column Selection: Utilize a capillary column with a stationary phase suitable for amine analysis, such as a base-deactivated polyethylene glycol (PEG) phase or a mid-polarity phase.
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Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.
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Temperature Program: Optimize the oven temperature program to achieve good separation of the analyte from any impurities or solvent peaks. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all components elute.
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Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.
Biological Significance and Signaling Pathways
The bicyclo[1.1.1]pentane moiety is a proven bioisostere of the phenyl ring, and its incorporation into drug candidates has led to compounds with improved pharmacological profiles. This is particularly evident in its application in γ-secretase inhibitors and quinolone antibacterial agents.
Role in γ-Secretase Inhibition and the Notch Signaling Pathway
γ-Secretase is a multi-subunit protease complex that plays a crucial role in the Notch signaling pathway, a highly conserved pathway involved in cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of the Notch pathway is implicated in various diseases, including cancer. γ-Secretase is also responsible for the final cleavage of the Amyloid Precursor Protein (APP), leading to the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.
The replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane group in a known γ-secretase inhibitor resulted in a compound with equipotent enzyme inhibition but with significantly improved aqueous solubility and passive permeability.[5][6] This highlights the potential of the bicyclo[1.1.1]pentane scaffold to enhance the drug-like properties of γ-secretase inhibitors.
Caption: Inhibition of γ-Secretase by a BCP-containing compound blocks Notch signaling.
Application in Quinolone Antibacterial Agents and DNA Gyrase/Topoisomerase IV Inhibition
Quinolone antibiotics are a class of broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[3][7][8] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By trapping the enzyme-DNA complex in a state where the DNA is cleaved, quinolones induce lethal double-strand breaks in the bacterial chromosome.
The incorporation of a bicyclo[1.1.1]pent-1-yl group at the N-1 position of the quinolone scaffold has been shown to yield compounds with potent antibacterial activity.[9] Notably, one such analog, U-87947E, demonstrated enhanced activity against Gram-positive aerobic bacteria and anaerobic organisms compared to ciprofloxacin.[9] This suggests that the three-dimensional nature of the bicyclo[1.1.1]pentane moiety can be exploited to improve the spectrum and efficacy of this important class of antibiotics.
Caption: BCP-quinolones inhibit DNA gyrase, leading to bacterial cell death.
Drug Discovery Workflow
The use of Bicyclo[1.1.1]pentan-1-amine hydrochloride as a building block is a key strategy in modern drug discovery programs aimed at improving the properties of lead compounds.
Caption: Workflow for developing improved drug candidates using BCP building blocks.
Conclusion
Bicyclo[1.1.1]pentan-1-amine hydrochloride is a valuable and versatile building block for the design and synthesis of novel therapeutic agents. Its ability to serve as a non-classical bioisostere for the phenyl ring provides a powerful tool for medicinal chemists to overcome common liabilities associated with aromatic systems, such as poor solubility and metabolic instability. The successful incorporation of this moiety into potent γ-secretase inhibitors and antibacterial agents demonstrates its broad applicability and potential to deliver drug candidates with superior pharmacological profiles. As synthetic methodologies for bicyclo[1.1.1]pentanes continue to advance, the utilization of Bicyclo[1.1.1]pentan-1-amine hydrochloride in drug discovery is expected to expand, leading to the development of innovative medicines for a wide range of diseases.
References
- 1. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
